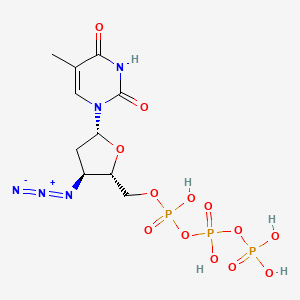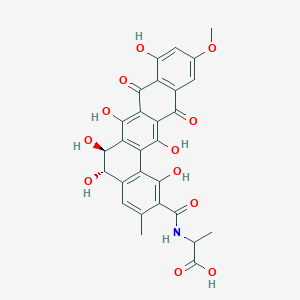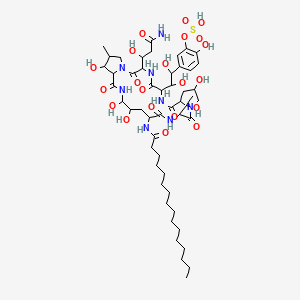
Combivir
Descripción general
Descripción
Combivir, also known as lamivudine and zidovudine, is a combination antiretroviral medication used to treat HIV-1 infection. It is a nucleoside reverse transcriptase inhibitor (NRTI) and has been used in combination with other medications to treat HIV-1 since 1995. Combivir is used to reduce the amount of HIV in the blood and to strengthen the immune system. It is also used to reduce the risk of HIV transmission.
Aplicaciones Científicas De Investigación
HIV-1 Infection Treatment
Zidovudine triphosphate: is a key component in the treatment of HIV-1 infection . As an active metabolite of Zidovudine, it inhibits the action of reverse transcriptase, an enzyme crucial for the replication of HIV-1 . This compound is incorporated into the viral DNA chain, causing chain termination and preventing the virus from multiplying.
Drug Resistance Studies
Research on AZT triphosphate has provided insights into the mechanisms of drug resistance in HIV. Studies have shown that HIV-1 can develop resistance to AZT through mutations that reduce the incorporation of AZTTP or enhance the excision of AZTMP . Understanding these mechanisms is vital for developing new drugs that can overcome resistance.
Combination Therapy
Combivir: , which contains Zidovudine and Lamivudine, is used in combination therapy for HIV-1. This fixed-dose combination enhances the effectiveness of treatment by combining the pharmacological effects of both drugs, leading to a reduction in the viral load and improvement in immune function .
Pharmacokinetic Enhancement
Researchers have explored the use of AZTTP in various pharmacokinetic enhancements. For instance, nanoformulations have been developed to improve the delivery and efficacy of AZTTP, potentially allowing for targeted therapy and reduced side effects .
Antiviral Drug Development
The pharmacophore of Zidovudine triphosphate has been used in the design of multi-target-directed ligands for AIDS therapy. By understanding the structure and function of AZTTP, scientists can create new compounds that target multiple stages of the HIV life cycle .
Molecular Mechanism Elucidation
Structural studies involving AZT triphosphate have shed light on the molecular interactions between the drug and HIV-1 reverse transcriptase. These studies are crucial for elucidating the molecular basis of AZT’s antiviral activity and the development of resistance .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Zidovudine triphosphate (ZDV-TP), also known as Combivir, AZTTP, or AZT triphosphate, is a structural analog of thymidine . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the human immunodeficiency virus (HIV) .
Mode of Action
Zidovudine is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, ZDV-TP . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that ZDV-TP competes with thymidine 5’-triphosphate for binding to the HIV RT and also functions as an alternative substrate . Once incorporated into the viral DNA, it results in chain termination .
Biochemical Pathways
Zidovudine is phosphorylated to its active form, ZDV-TP, by host cell enzymes . The triphosphate derivative acts as a substrate for the HIV RT . Because this substrate lacks a 3’ hydroxy group, its incorporation prevents phosphodiester bond formation and further elongation of the DNA . This blocking of the synthesis of full-length DNA inhibits viral replication .
Pharmacokinetics
Zidovudine is well absorbed and undergoes first-pass hepatic glucuronidation to zidovudine glucuronide . Peak plasma concentrations occur at 0.5-1.0 hour after dosing in the fasted state . Systemic and intracellular pharmacokinetics of zidovudine were determined for 28 human immunodeficiency virus type 1—infected pregnant women and their newborn infants . Plasma zidovudine and intracellular zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .
Result of Action
The incorporation of ZDV-TP into the viral DNA results in chain termination, which inhibits the replication of the virus . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .
Action Environment
The efficacy of ZDV-TP can be influenced by various environmental factors. For instance, the concentration of ZDV-TP in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission . Furthermore, the substantial amount of intracellular ZDV-TP in cord blood suggests that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .
Propiedades
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239053 | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Combivir | |
CAS RN |
92586-35-1 | |
| Record name | Zidovudine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIDOVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1214016.png)

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)



![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)


![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
